1H-Indole-3-propanoic acid, 1-(2-fluorophenyl)-2,3-dihydro-3-((3-isoquinolinylcarbonyl)amino)-6-methoxy-2-oxo-, monosodium salt, (S)-
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Overview
Description
T-0632 is a synthetic organic compound known for its potent and selective antagonistic properties towards cholecystokinin A receptors. It has been extensively studied for its pharmacological properties, particularly in the context of inhibiting cholecystokinin-stimulated pancreatic enzyme release .
Preparation Methods
The synthesis of T-0632 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and industrial production methods are proprietary and not fully disclosed in public literature.
Chemical Reactions Analysis
T-0632 undergoes various chemical reactions, including:
Oxidation: T-0632 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can also be reduced, although specific reducing agents and conditions are not widely documented.
Substitution: T-0632 can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
T-0632 has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in studies involving cholecystokinin A receptors.
Biology: Investigated for its effects on pancreatic enzyme release and its potential role in digestive processes.
Medicine: Explored for its potential therapeutic applications in conditions related to cholecystokinin A receptor activity.
Industry: Utilized in the development of new pharmacological agents targeting cholecystokinin A receptors
Mechanism of Action
T-0632 exerts its effects by competitively inhibiting the binding of cholecystokinin to cholecystokinin A receptors. This inhibition prevents the activation of downstream signaling pathways that lead to pancreatic enzyme release. The compound has a high affinity for cholecystokinin A receptors, making it a potent antagonist .
Comparison with Similar Compounds
T-0632 is unique in its high selectivity and potency as a cholecystokinin A receptor antagonist. Similar compounds include:
L-364,718: Another cholecystokinin A receptor antagonist, but with different pharmacological properties.
Loxiglumide: A less selective antagonist compared to T-0632, with reversible effects on cholecystokinin A receptors
T-0632 stands out due to its higher selectivity and reversible antagonistic effects, making it a valuable compound in research and potential therapeutic applications.
Properties
CAS No. |
169042-78-8 |
---|---|
Molecular Formula |
C29H27FN2NaO5 |
Molecular Weight |
525.5 g/mol |
InChI |
InChI=1S/C29H27FN2O5.Na/c1-37-21-12-13-22-25(17-21)32(24-9-5-4-8-23(24)30)28(36)29(22,15-14-26(33)34)31-27(35)20-11-10-18-6-2-3-7-19(18)16-20;/h2-9,12-13,17,20H,10-11,14-16H2,1H3,(H,31,35)(H,33,34);/t20?,29-;/m0./s1 |
InChI Key |
CIAMPVVTMHOFRY-DUBCVSNCSA-N |
SMILES |
COC1=CC2=C(C=C1)C(C(=O)N2C3=CC=CC=C3F)(CCC(=O)O)NC(=O)C4CCC5=CC=CC=C5C4.[Na] |
Isomeric SMILES |
COC1=CC2=C(C=C1)[C@](C(=O)N2C3=CC=CC=C3F)(CCC(=O)O)NC(=O)C4CCC5=CC=CC=C5C4.[Na] |
Canonical SMILES |
COC1=CC2=C(C=C1)C(C(=O)N2C3=CC=CC=C3F)(CCC(=O)O)NC(=O)C4CCC5=CC=CC=C5C4.[Na] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3-(1-(2-fluorophenyl)-2,3-dihydro-3-((3-isoquinolinyl)carbonyl)amino-6-methoxy-2-oxo-1H-indole)propanoate T 0632 T-0632 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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